molecular formula C7H6ClF2NO B6228646 2-chloro-3-(2,2-difluoroethoxy)pyridine CAS No. 1429870-21-2

2-chloro-3-(2,2-difluoroethoxy)pyridine

Cat. No.: B6228646
CAS No.: 1429870-21-2
M. Wt: 193.6
InChI Key:
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Description

2-chloro-3-(2,2-difluoroethoxy)pyridine is a compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the second position and a 2,2-difluoroethoxy group at the third position. This compound has a molecular formula of C7H6ClF2NO and a molecular weight of 193.6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(2,2-difluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2,2-difluoroethoxy group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-chloro-3-(2,2-difluoroethoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the 2,2-difluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
  • 3-chloro-2-(2,2-difluoroethoxy)pyridine

Uniqueness

2-chloro-3-(2,2-difluoroethoxy)pyridine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence the compound’s reactivity, biological activity, and overall chemical behavior.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-(2,2-difluoroethoxy)pyridine involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloropyridine", "2,2-difluoroethanol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-chloropyridine to a reaction flask", "Add 2,2-difluoroethanol to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

1429870-21-2

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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